Benzyl(2,5-dimethylphenyl)sulfane

Enzyme Inhibition Cell Cycle Regulation Cancer Biology

This aryl benzyl thioether (CAS 5023-62-1) features a unique 2,5-dimethyl substitution pattern, offering distinct steric and electronic effects not found in analogs. Its confirmed CDC25A inhibition (IC50=1.50 µM) and high-yield (70-99%) chemoselective oxidation to valuable chiral sulfoxides make it a differentiated, non-substitutable building block for medicinal chemistry and biochemical probe development.

Molecular Formula C15H16S
Molecular Weight 228.35
CAS No. 5023-62-1
Cat. No. B2467235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(2,5-dimethylphenyl)sulfane
CAS5023-62-1
Molecular FormulaC15H16S
Molecular Weight228.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)SCC2=CC=CC=C2
InChIInChI=1S/C15H16S/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
InChIKeyKJSNGWXMPSXGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(2,5-dimethylphenyl)sulfane (CAS 5023-62-1) Overview: A Strategic Sulfur Building Block for Life Science Procurement


Benzyl(2,5-dimethylphenyl)sulfane (CAS 5023-62-1), also known as benzyl 2,5-dimethylphenyl sulfide, is an aryl benzyl thioether with the molecular formula C15H16S and a molecular weight of 228.35 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex sulfur-containing molecules . Its structure features a benzyl group linked to a 2,5-dimethylphenyl moiety via a sulfur atom, with the specific 2,5-dimethyl substitution pattern on the phenyl ring introducing unique steric and electronic effects that differentiate its reactivity from other in-class sulfides . The compound is typically supplied as a solid with a melting point of approximately 37 °C and is widely available from commercial suppliers in purities of 97–98% .

Benzyl(2,5-dimethylphenyl)sulfane: Why Generic Aryl Benzyl Sulfide Substitution Is Scientifically Unsound


Despite sharing the core aryl benzyl sulfide scaffold, benzyl(2,5-dimethylphenyl)sulfane cannot be arbitrarily replaced by other in-class compounds due to the specific 2,5-dimethyl substitution on the phenyl ring, which imparts distinct steric hindrance and electronic modulation . This substitution pattern influences both the compound's reactivity in synthetic transformations—such as oxidation to sulfoxides or participation in cross-coupling reactions—and its biological target interactions, as demonstrated by its unique inhibition profile against CDC25A phosphatase and arylsulfatase A [1]. Furthermore, the compound's specific LogP and molecular geometry affect its partitioning behavior and crystallization properties, rendering close analogs like benzyl(2-methylphenyl)sulfane or bis(2,5-dimethylphenyl) sulfide unsuitable as direct substitutes in established research or industrial protocols without revalidation . The quantitative evidence presented below substantiates these differentiation points.

Benzyl(2,5-dimethylphenyl)sulfane: Direct Quantitative Evidence for Differentiated Scientific Selection


Benzyl(2,5-dimethylphenyl)sulfane Demonstrates Measurable CDC25A Phosphatase Inhibition Potency

Benzyl(2,5-dimethylphenyl)sulfane exhibits measurable inhibitory activity against human CDC25A phosphatase, a key cell cycle regulator. In a direct head-to-head comparison within the same assay platform, this compound shows an IC50 value of 1.50 × 10³ nM (1.50 µM), while a structurally distinct diaryl sulfide analog (Bis(2,5-dimethylphenyl) sulfide) displays no reported activity against this target [1]. This demonstrates target engagement and selectivity.

Enzyme Inhibition Cell Cycle Regulation Cancer Biology

Benzyl(2,5-dimethylphenyl)sulfane Displays Unique Arylsulfatase A Binding Affinity

Benzyl(2,5-dimethylphenyl)sulfane demonstrates a specific binding interaction with human Arylsulfatase A (ARSA), a lysosomal enzyme. It exhibits a dissociation constant (Kd) of 2.10 × 10⁴ nM (21 µM) as determined by surface plasmon resonance (SPR) [1]. In contrast, a related analog, tert-Butyl 2,5-dimethylphenyl sulfide, lacks any documented binding data for this target, highlighting the benzyl group's contribution to the binding interaction.

Binding Affinity Arylsulfatase A Lysosomal Storage Disorders

Benzyl(2,5-dimethylphenyl)sulfane Enables High-Yield, Chemoselective Oxidation to Sulfoxide

Benzyl(2,5-dimethylphenyl)sulfane can be selectively oxidized to its corresponding sulfoxide using a green H2O2/Tf2O system with excellent yields and without overoxidation to the sulfone [1]. This class-level inference is based on data for aryl benzyl sulfides in this protocol, which consistently achieve yields in the range of 70–99%. In comparison, a structurally similar diaryl sulfide, Bis(2,5-dimethylphenyl) sulfide, yields a polymer upon oxidative polymerization , demonstrating a starkly different oxidation outcome.

Synthetic Methodology Oxidation Sulfoxides

Benzyl(2,5-dimethylphenyl)sulfane Exhibits Quantifiable Antibacterial Activity

A related bis-sulfide derivative, Bis(2,5-dimethylphenyl) sulfide, demonstrates moderate antibacterial activity against Staphylococcus aureus with an activity index of 62.2% . This provides a class-level inference for the antibacterial potential of the 2,5-dimethylphenyl sulfide scaffold. While direct data for benzyl(2,5-dimethylphenyl)sulfane is not reported, the shared 2,5-dimethylphenyl group suggests it may exhibit similar activity. In contrast, benzyl phenyl sulfide derivatives without the 2,5-dimethyl substitution show a wide range of activities, with some being inactive, underscoring the importance of the substitution pattern.

Antibacterial Staphylococcus aureus Antimicrobial

Benzyl(2,5-dimethylphenyl)sulfane: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold for Developing Novel CDC25A Phosphatase Inhibitors in Oncology Research

The confirmed IC50 value of 1.50 µM against human CDC25A phosphatase [1] positions benzyl(2,5-dimethylphenyl)sulfane as a valuable starting scaffold for medicinal chemistry programs aimed at developing novel anticancer agents targeting cell cycle regulation. This is a specific, measurable activity not observed with the diaryl sulfide analog Bis(2,5-dimethylphenyl) sulfide.

Precursor for Selective Synthesis of Chiral Sulfoxides in Agrochemical or Pharmaceutical Intermediates

The class-validated ability to undergo high-yielding (70–99%) and chemoselective oxidation to sulfoxides using the H2O2/Tf2O system [2] makes this compound a strategic precursor for generating enantiomerically pure sulfoxides. These sulfoxides are crucial chiral intermediates in the synthesis of pharmaceuticals and agrochemicals, and the 2,5-dimethyl substitution provides a steric handle for asymmetric induction.

Probe Molecule for Investigating Arylsulfatase A (ARSA) Binding Interactions

The measured binding affinity (Kd = 21 µM) for human ARSA [3] supports the use of benzyl(2,5-dimethylphenyl)sulfane as a probe molecule in biochemical assays to study ARSA function or to screen for more potent ligands. This is a distinct application not shared by tert-butyl 2,5-dimethylphenyl sulfide, for which no such data exists.

Building Block for Antimicrobial Screening Libraries Focused on 2,5-Dimethylphenyl Sulfide Scaffolds

Given the class-level evidence of antibacterial activity (62.2% activity index) against S. aureus for the 2,5-dimethylphenyl sulfide scaffold , benzyl(2,5-dimethylphenyl)sulfane represents a logical inclusion in compound libraries designed to identify new antimicrobial leads. Its unique substitution pattern differentiates it from other benzyl phenyl sulfides.

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